molecular formula C16H12N4OS B214285 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide

2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B214285
M. Wt: 308.4 g/mol
InChI Key: WPGODKHYIAVUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide, also known as PTA, is a small molecule that has been widely used in scientific research. PTA is a thiazole-based compound that has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This leads to the disruption of the cytoskeleton and the inhibition of cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle where DNA replication occurs. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide is a small molecule that is easy to synthesize and purify. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been extensively studied, and its mechanism of action is well understood. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to be effective in various biological assays, making it a useful tool compound for investigating the mechanism of action of various cancer drugs. However, 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide in scientific research. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has shown promising results in various cancer models, and further studies are needed to investigate its potential as a cancer therapeutic. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential as an anti-inflammatory drug. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of antibiotic-resistant bacteria, and further studies are needed to investigate its potential as an antibiotic. Finally, 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have neuroprotective effects, and further studies are needed to investigate its potential as a treatment for neurodegenerative diseases.

Synthesis Methods

2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 2-aminobenzamide, 4-pyridinecarboxaldehyde, and 2-aminothiazole in the presence of acetic acid and water. The product can be purified using column chromatography, yielding a white crystalline powder.

Scientific Research Applications

2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been extensively used in scientific research, particularly in the field of cancer research. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been used as a tool compound to investigate the mechanism of action of various cancer drugs.

properties

Product Name

2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(pyridin-4-ylmethylideneamino)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H12N4OS/c21-15(20-16-18-9-10-22-16)13-3-1-2-4-14(13)19-11-12-5-7-17-8-6-12/h1-11H,(H,18,20,21)

InChI Key

WPGODKHYIAVUST-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3

Origin of Product

United States

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